(S)-2-(tert-butyl)-3-methylimidazolidin-4-one (R)-2-hydroxy-2-phenylacetate

Optical resolution Diastereomeric salt formation X-ray crystallography

(S)-2-(tert-Butyl)-3-methylimidazolidin-4-one (R)-2-hydroxy-2-phenylacetate is the crystalline diastereomeric salt formed between the (S)-enantiomer of 2-tert-butyl-3-methylimidazolidin-4-one (BMI) and (R)-mandelic acid. This compound belongs to the class of imidazolidin-4-one chiral auxiliaries, pioneered by the Seebach group as chiral glycine equivalents for the enantioselective synthesis of α-amino acids.

Molecular Formula C16H24N2O4
Molecular Weight 308.37 g/mol
Cat. No. B14119752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(tert-butyl)-3-methylimidazolidin-4-one (R)-2-hydroxy-2-phenylacetate
Molecular FormulaC16H24N2O4
Molecular Weight308.37 g/mol
Structural Identifiers
SMILESCC(C)(C)C1NCC(=O)N1C.C1=CC=C(C=C1)C(C(=O)O)O
InChIInChI=1S/C8H16N2O.C8H8O3/c1-8(2,3)7-9-5-6(11)10(7)4;9-7(8(10)11)6-4-2-1-3-5-6/h7,9H,5H2,1-4H3;1-5,7,9H,(H,10,11)/t2*7-/m01/s1
InChIKeyXZXKXJSHUSGLJH-DZLJOOKRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(tert-Butyl)-3-methylimidazolidin-4-one (R)-2-Hydroxy-2-phenylacetate: A Diastereomeric Salt for Asymmetric Synthesis Procurement


(S)-2-(tert-Butyl)-3-methylimidazolidin-4-one (R)-2-hydroxy-2-phenylacetate is the crystalline diastereomeric salt formed between the (S)-enantiomer of 2-tert-butyl-3-methylimidazolidin-4-one (BMI) and (R)-mandelic acid. This compound belongs to the class of imidazolidin-4-one chiral auxiliaries, pioneered by the Seebach group as chiral glycine equivalents for the enantioselective synthesis of α-amino acids [1]. The imidazolidinone core, featuring a five-membered ring with nitrogen atoms at positions 1 and 3 and a carbonyl at position 4, provides a rigid chiral environment anchored by the bulky 2-tert-butyl group. The (R)-mandelate counterion serves a dual purpose: it acts as the resolving agent during enantiomeric purification of racemic BMI, and the resulting crystalline salt provides a stable, well-characterized solid form with defined stoichiometry [2].

Why (S)-BMI (R)-Mandelate Cannot Be Replaced by the Free Base, Hydrochloride Salt, or Racemic BMI for Chiral Amino Acid Synthesis


The precise stereochemical identity and salt form of this compound are non-negotiable for applications requiring enantiopure α-amino acid building blocks. The (S)-BMI (R)-mandelate diastereomeric salt is the direct product of the resolution step established by Fitzi and Seebach, and its crystallinity has been fully characterized by X-ray diffraction, enabling unambiguous identity verification [1]. Using the free base introduces risks of hydrolysis of the imidazolidinone ring under ambient conditions [2], while the hydrochloride salt, though water-soluble, is hygroscopic and lacks the crystallographically defined stoichiometry critical for precise reaction setup [3]. Racemic BMI cannot be interchanged because the diastereoselective alkylation step that generates enantiomerically pure amino acids requires enantiopure starting material—a single misconfigured stereocenter at the C2 position abolishes facial selectivity in enolate alkylation [1].

Quantitative Differentiation Evidence for (S)-BMI (R)-Mandelate: Procurement-Relevant Comparisons


X-Ray Crystallographic Unit Cell Parameters Distinguish the (R,R)- from the (R,S)-Diastereomeric Salt: Structural Basis for Resolution Efficiency

The diastereomeric salt pair formed from (R)-BMI and racemic mandelic acid exhibits distinct crystallographic unit cell parameters that provide the thermodynamic driving force for efficient optical resolution. The less soluble R-(R)-BMI·(R)-mandelate salt crystallizes with a unit cell volume of V = 817.5(3) ų, while the more soluble R-(R)-BMI·(S)-mandelate salt has V = 825.0(3) ų—a volumetric difference of approximately 7.5 ų (0.9%) that translates into a practically useful solubility differential for fractional crystallization [1]. Both diastereomers crystallize in the monoclinic system with space group P2₁, but differ significantly in the β angle (98.77° vs. 111.95°) and the c-axis length (11.951 vs. 13.327 Å), reflecting different packing arrangements driven by the mandelate chirality. This structural characterization provides a definitive QC fingerprint: the experimentally determined unit cell parameters can confirm the identity and diastereomeric purity of a given batch [1].

Optical resolution Diastereomeric salt formation X-ray crystallography Chiral auxiliary procurement

Exclusive Trans-Diastereoselectivity of BMI-Derived Enolates vs. Variable Selectivities of Oxazolidinone Auxiliaries in Amino Acid Synthesis

Enolates derived from enantiopure Boc-BMI (prepared from resolved BMI obtained via the mandelate salt) undergo alkylation with a broad range of electrophiles to give trans-disubstituted imidazolidinones exclusively—i.e., a single diastereomer is observed by NMR analysis [1]. In contrast, the structurally analogous oxazolidinone chiral auxiliaries display variable diastereoselectivities that depend critically on the N-acyl substituent: Seebach and co-workers reported that 2-t-butyl-oxazolidin-5-one enolates bearing a pivaloyl (t-BuCO) N-acyl group gave only a 3:1 diastereomer ratio, whereas the O-phenyl carbamate derivative achieved >50:1 [2]. The BMI scaffold's inherent stereochemical fidelity is attributed to the rigid imidazolidinone ring conformation, where the 2-tert-butyl group locks the ring geometry and forces electrophilic attack exclusively from the trans face [1]. This means that users of (S)-BMI (R)-mandelate can proceed from the resolved salt to Boc-BMI and then to alkylation products with predictable, exclusive trans stereochemistry, without the need to screen N-protecting groups for optimal diastereoselectivity as required with oxazolidinone auxiliaries [2].

Diastereoselective alkylation Chiral glycine equivalent α-Amino acid synthesis Imidazolidinone vs. oxazolidinone

BMI vs. Classical Mandelic Acid Resolving Agents: Dual Utility as Both Resolving Agent and Chiral Glycine Equivalent Precursor

Multiple chiral amines have been employed as resolving agents for mandelic acid, including α-methylbenzylamine, 2-benzylamino-1-butanol, (+)-cinchonine, brucine, (−)-ephedrine, and (−)-2-amino-1-butanol [1]. However, among these, BMI occupies a unique position: following resolution of racemic BMI with mandelic acid (the very step that generates the target mandelate salt), the liberated enantiopure BMI can be N-protected (as Boc-BMI) to serve as a chiral glycine equivalent for the synthesis of a broad range of enantiomerically pure α-amino acids, including α-deuterio amino acids, β-arylalanines, aspartic acid derivatives, ω-halo amino acids, and γ-fluorinated α-amino acids [2]. In contrast, resolving agents such as α-methylbenzylamine or ephedrine are terminal reagents—after resolution, they are either discarded or require separate recovery and cannot be directly converted into a versatile chiral building block. The patent literature explicitly recognizes (R)-2-tert-butyl-3-methylimidazolidin-4-one as a preferred resolving agent for substituted mandelic acid derivatives precisely because the resulting salt can be carried forward into further synthetic transformations [1].

Optical resolution Mandelic acid Resolving agent comparison Chiral auxiliary Amino acid synthesis

Demonstrated Organocatalytic α-Alkylation with >20:1 Diastereomeric Ratio: BMI as a Stoichiometric and Catalytic Chiral Controller

Beyond its established role as a stoichiometric chiral auxiliary, the BMI scaffold—accessible from the mandelate salt—has demonstrated utility as a chiral organocatalyst. In a triple catalytic photoredox α-alkylation of aldehydes with simple olefins, (R)-2-tert-butyl-3-methylimidazolidin-4-one (20 mol%) enabled the formation of a quaternary carbon stereocenter with a diastereomeric ratio exceeding 20:1, albeit with modest enantioselectivity (50% ee) and 60% isolated yield for the specific tethered tetrasubstituted olefin substrate [1]. This result demonstrates that the BMI core can function in both stoichiometric (auxiliary-based) and catalytic roles, whereas classical chiral auxiliaries such as Evans oxazolidinones are almost exclusively stoichiometric. For comparison, the MacMillan 5-benzyl-substituted imidazolidinone catalysts achieve higher enantioselectivities (typically >90% ee) in iminium-ion-activated reactions, but are not designed for enolate alkylation-based amino acid synthesis [2].

Organocatalysis α-Alkylation Photoredox catalysis Quaternary stereocenters Imidazolidinone catalyst

Complete Facial Stereoselection in 1,3-Dipolar Cycloaddition: Azomethine Ylide Chemistry Unique to the Imidazolidinone Scaffold

Chiral azomethine ylides generated from 2-(tert-butyl)-3-methylimidazolidin-4-one and aldehydes undergo 1,3-dipolar cycloadditions to activated alkenes with complete facial stereoselection [1]. In reactions with N-phenylmaleimide using benzaldehyde- and hexanal-derived ylides, the cycloaddition proceeds with high diastereoselectivity and the configuration of the 1,3-dipole is also controlled—a level of stereochemical fidelity not reported for azomethine ylides derived from alternative chiral auxiliaries such as oxazolidinones or prolinol ethers [1]. The complete facial stereoselection arises from the rigid conformation imposed by the 2-tert-butyl group, which shields one face of the imidazolidinone ring entirely. This application domain is unique to the BMI scaffold among the major classes of chiral auxiliaries: Evans oxazolidinones are not employed for azomethine ylide generation, and proline-derived ylides typically give lower facial selectivity due to conformational flexibility [2].

1,3-Dipolar cycloaddition Azomethine ylide Facial stereoselection Pyrrolidine synthesis

Procurement-Relevant Application Scenarios for (S)-BMI (R)-Mandelate in Asymmetric Synthesis


Kilogram-Scale Production of Enantiopure Non-Proteinogenic α-Amino Acids for Pharmaceutical Intermediates

The (S)-BMI (R)-mandelate salt is the gateway to (S)-Boc-BMI, which is commercially available on a kilogram scale and serves as the chiral glycine equivalent for manufacturing enantiomerically pure, non-proteinogenic α-amino acids including β-arylalanines, ω-halo amino acids, and α-deuterio amino acids [1]. The resolution process using mandelic acid has been validated at industrial scale, and the crystalline mandelate salt provides a stable, analytically tractable intermediate for quality control. The exclusive trans-diastereoselectivity of Boc-BMI enolate alkylation eliminates purification bottlenecks that arise when oxazolidinone-based routes produce diastereomer mixtures requiring chromatographic separation [2].

Synthesis of Fluorine-18 Labeled Amino Acids for PET Imaging via (S)-Boc-BMI Alkylation

Enantiopure (S)-Boc-BMI, derived from the mandelate salt, has been specifically employed for the no-carrier-added asymmetric synthesis of ¹⁸F-labeled α-amino acids including 6-[¹⁸F]fluoro-L-DOPA and γ-fluorinated α-amino acid derivatives for positron emission tomography (PET) [1]. The stereochemical fidelity of the Boc-BMI alkylation step (single diastereomer formation) is critical in this application, where the radiochemical yield and enantiomeric purity directly determine imaging quality, and purification of diastereomer mixtures is precluded by the short half-life of ¹⁸F (t₁/₂ = 110 min) [2].

Dual-Purpose Resolution: Simultaneous Production of Enantiopure Mandelic Acid and Chiral Auxiliary Precursor

In pharmaceutical process development where enantiopure mandelic acid is required as a starting material or chiral synthon, the (S)-BMI (R)-mandelate salt offers a uniquely efficient resolution strategy: the resolved mandelic acid is liberated from the salt for downstream use, while the (S)-BMI is simultaneously recovered, N-protected to Boc-BMI, and valorized as a chiral glycine equivalent [1]. This contrasts with classical resolving agents such as α-methylbenzylamine, where the resolving agent is typically discarded or requires a separate recovery process with no inherent synthetic value, effectively doubling the cost of resolution [3].

Academic and Industrial Research Requiring Orthogonal Chiral Auxiliary Methodologies

For research groups developing synthetic routes to complex chiral amines, alkaloids, or non-proteinogenic amino acids, the (S)-BMI (R)-mandelate salt provides access to a chiral auxiliary that is orthogonal to the more common Evans oxazolidinones. Whereas oxazolidinone diastereoselectivity depends critically on the N-acyl substituent (with selectivities ranging from 3:1 to >50:1 depending on protecting group) [1], BMI delivers exclusive trans-diastereoselectivity across a broad range of electrophiles without protecting group tuning. The mandelate salt form additionally provides a crystalline, non-hygroscopic storage form with defined stoichiometry (C₁₆H₂₄N₂O₄, MW 308.37) that facilitates accurate weighing and reaction setup compared to the hygroscopic hydrochloride salt or the hydrolysis-prone free base.

Quote Request

Request a Quote for (S)-2-(tert-butyl)-3-methylimidazolidin-4-one (R)-2-hydroxy-2-phenylacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.